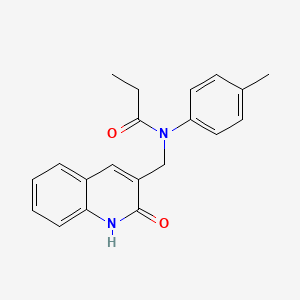
4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and is known for its ability to selectively bind to certain proteins and enzymes in the body, making it a valuable tool in the study of various biological processes.
作用机制
The mechanism of action of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves its selective binding to specific proteins and enzymes in the body. This binding can lead to changes in the activity of these proteins and enzymes, which can be studied to gain insights into various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine depend on the specific proteins and enzymes it binds to. However, some studies have shown that this compound can affect the activity of enzymes involved in processes such as DNA repair and cell cycle regulation.
实验室实验的优点和局限性
One advantage of using 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing for the study of specific biological processes. However, one limitation is that the binding affinity of this compound can vary depending on the specific protein or enzyme being studied, which can affect the accuracy of the results.
未来方向
There are many potential future directions for the use of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in scientific research. Some possible areas of study include:
1. The use of this compound in the study of protein-protein interactions in various biological processes.
2. The development of new compounds based on the chemical structure of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine for use in scientific research.
3. The study of the biochemical and physiological effects of this compound on specific proteins and enzymes involved in various biological processes.
4. The use of this compound in the development of new drugs or therapies for the treatment of various diseases.
In conclusion, 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a valuable tool in scientific research due to its ability to selectively bind to specific proteins and enzymes in the body. Its unique chemical structure makes it useful in the study of various biological processes, and there are many potential future directions for its use in scientific research.
合成方法
The synthesis of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves a multi-step process that begins with the reaction of 2-nitroaniline with m-tolyl isocyanate to form 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. This intermediate is then reacted with 4-bromoaniline to form the final product.
科学研究应用
The unique chemical structure of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine makes it a valuable tool in scientific research. This compound has been shown to selectively bind to certain proteins and enzymes in the body, making it useful in the study of various biological processes. For example, it has been used in the study of protein-protein interactions, enzyme kinetics, and protein conformational changes.
属性
IUPAC Name |
4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-3-2-4-14(11-13)18-20-19(27-21-18)15-5-6-16(17(12-15)23(24)25)22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLSHFJAZPHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


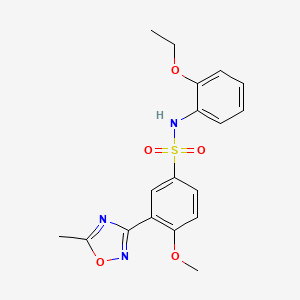
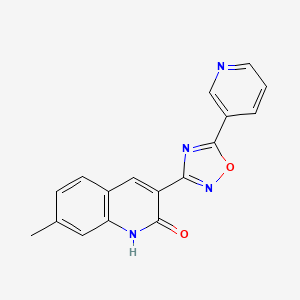
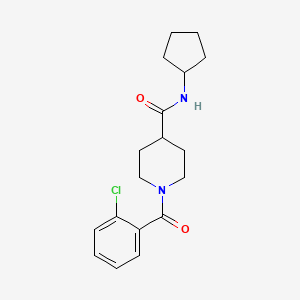


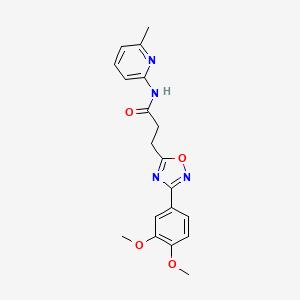
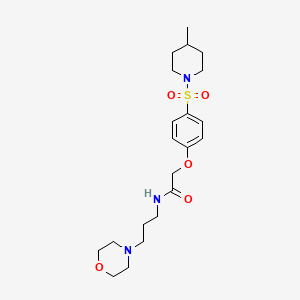
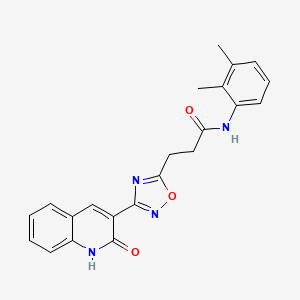

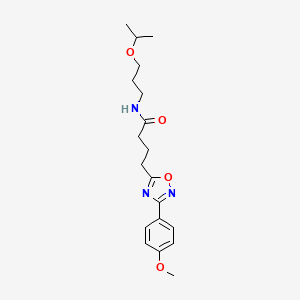
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
